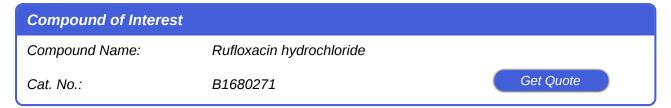


The Chemical Architecture and Synthesis of Rufloxacin Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of **Rufloxacin hydrochloride**, a significant fluoroquinolone antibiotic. The following sections detail its molecular characteristics, present established synthetic pathways with explicit experimental protocols, and summarize key quantitative data.

Chemical Structure and Properties of Rufloxacin Hydrochloride

Rufloxacin is a tricyclic fluoroquinolone antibiotic. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.

Chemical Name: 9-Fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid hydrochloride[1].

Molecular Formula: C₁₇H₁₈FN₃O₃S·HCl[1][2].

Molecular Weight: 399.87 g/mol [1][2].

The core structure features a fused pyrido[1,2,3-de]-1,4-benzothiazine ring system, which is characteristic of this class of antibiotics. The fluorine atom at the C9 position and the N-

methylpiperazinyl group at the C10 position are crucial for its antibacterial activity. The



carboxylic acid moiety at the C6 position is essential for its interaction with bacterial DNA gyrase and topoisomerase IV[1].

Property	Value	Reference
Molecular Formula	C17H19ClFN3O3S	[3]
Molecular Weight	399.9 g/mol	[3][4]
CAS Number	106017-08-7	[1][3][4]
Appearance	Slightly yellow-green crystalline powder	[1]
Melting Point	322-324°C	[1]
Purity	≥98%	[1][4]

Synthetic Pathways of Rufloxacin Hydrochloride

Two primary synthetic routes for **Rufloxacin hydrochloride** have been documented. The most detailed and commonly cited pathway commences with a quinolone disulfide intermediate. An alternative, though less detailed in available literature, begins with 2,3,4-trifluoronitrobenzene.

Synthesis from a Quinolone Disulfide Intermediate

This process involves the reduction of a quinolone disulfide, followed by cyclization, saponification, and final isolation as the hydrochloride salt. A notable advantage of this method is the stability of the quinolone disulfide intermediate, which circumvents the handling of more sensitive precursors[5]. The overall yield for this process, starting from 2,3,4,5-tetrafluorobenzoic acid, is reported to be as high as 76%[5].

The following diagram illustrates the workflow for this synthetic pathway:



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Synthesis of Rufloxacin HCl from Quinolone Disulfide.

Step 1: Reduction of Quinolone Disulfide (II) to Mercaptoethyl Quinolone (III)

- · Method A: Using Triphenylphosphine
 - To a mixture of 55 ml of water, 220 ml of methanol, and 5.5 ml of acetic acid, add 15.4 g of the quinolone disulfide (II, where R is C₂H₅).
 - Treat the resulting solution with 11 g of triphenylphosphine.
 - Stir the reaction mixture at 20-25°C for 2 hours.
 - At the end of the reaction, concentrate the solution under vacuum to dryness. The residue is the crude mercaptoethyl quinolone (III)[2].
- Method B: Using Sodium Hydride
 - To a suspension of 1.5 g of sodium hydride (60% in oil) in 10 ml of N,N-dimethylformamide, add a solution of 15 g of quinolone disulfide (II, R=C₂H₅) in 60 ml of N,N-dimethylformamide dropwise over 5 hours with stirring at 25°C.
 - Continue stirring for an additional 2 hours[2].

Step 2: Cyclization to Rufloxacin Ester (IV)

- To a solution of 10.5 g of the mercaptoethyl quinolone (III) in 65 ml of N,Ndimethylformamide, add 13.2 g of potassium carbonate.
- Stir the reaction mixture at 30-35°C for 1 hour.
- Dilute the mixture with 150 ml of water.
- Filter the resulting precipitate and wash with water to obtain the rufloxacin ethyl ester (IV)[2].

Step 3: Saponification and Isolation of Rufloxacin Hydrochloride

 A solution of 10 g of rufloxacin ethyl ester (IV) in 30 ml of acetic acid and 10 ml of 35% hydrochloric acid is refluxed for 2 hours.



- To the resulting solution, add 135 ml of acetone.
- Collect the separated product by filtration.
- The wet residue is suspended in a mixture of ethanol and water and heated at 55-60°C for 15 minutes.
- Filter the suspension to obtain pure **rufloxacin hydrochloride**[2]. The yield for this final hydrolysis and purification step is reported to be between 88% and 95%[5].

Step	Reactants	Reagents/C onditions	Product	Yield	Reference
Preparation of Quinolone Disulfide	Ethyl 2,3,5- trifluoro-4-(4- methyl-1- piperazinyl)b enzoylacetate , 2- aminoethanet hiol hydrochloride	N,N- dimethylform amide dimethyl acetal, NaOH, Potassium carbonate, Air	Quinolone Disulfide (II)	88.6%	[2]
Cyclization to Rufloxacin Ester	Mercaptoethy I Quinolone (III)	Potassium carbonate, N,N- dimethylform amide, 30- 35°C	Rufloxacin Ethyl Ester (IV)	85%	[2]
Hydrolysis to Rufloxacin HCl	Rufloxacin Ethyl Ester (IV)	Acetic acid, 35% HCl, Reflux; Acetone precipitation	Rufloxacin Hydrochloride	92%	[2]
Overall Yield	2,3,4,5- tetrafluoroben zoic acid	(Multi-step process)	Rufloxacin Hydrochloride	76%	[5]



Synthesis from 2,3,4-Trifluoronitrobenzene

An alternative synthetic route has been designed that prepares **Rufloxacin hydrochloride** in eight steps starting from 2,3,4-trifluoronitrobenzene. This method is reported to have an overall yield of 32.5%[1]. The key transformations in this pathway include substitution, reduction, bromination, cyclization, condensation-cyclization, chelation, N-methylpiperazination, and final hydrolysis[1].

The logical flow of this multi-step synthesis is depicted below:



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Eight-Step Synthesis from 2,3,4-Trifluoronitrobenzene.

Due to the limited detailed experimental data available in the searched literature for this specific pathway, a comprehensive protocol and quantitative data table are not provided here.

Conclusion

The synthesis of **Rufloxacin hydrochloride** is well-documented, with the route starting from a quinolone disulfide being particularly detailed in patent literature, offering high yields and the use of stable intermediates. This guide provides researchers and drug development professionals with the foundational chemical knowledge and detailed synthetic protocols necessary for the laboratory-scale preparation and further investigation of this important fluoroquinolone antibiotic. The provided quantitative data and experimental workflows offer a solid basis for process optimization and scale-up studies.

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